![molecular formula C15H24N2O2S B247216 N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine](/img/structure/B247216.png)
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, also known as BEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMP is a piperidine derivative that possesses unique properties, making it a promising candidate for use in various scientific research applications.
Wirkmechanismus
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine acts as a potent agonist at the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain modulation. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to modulate the activity of various neurotransmitter systems, leading to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects:
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has also been shown to increase cognitive function and improve mood, making it a promising candidate for the treatment of depression, anxiety, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine possesses several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has a relatively long half-life, allowing for sustained analgesic effects. However, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse side effects.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, including the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to investigate the potential therapeutic applications of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine in the treatment of depression, anxiety, and other psychiatric disorders. Finally, more studies are needed to investigate the long-term effects of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine use and to develop strategies for minimizing the potential for abuse and dependence.
Synthesemethoden
The synthesis of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine involves the condensation of N-methylpiperidin-4-one with benzylamine and ethylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been investigated for its potential as a novel analgesic agent due to its ability to bind to and activate the mu-opioid receptor. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
In neuroscience, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been investigated for its ability to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to increase the release of these neurotransmitters, leading to enhanced cognitive function and improved mood.
Eigenschaften
Produktname |
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine |
---|---|
Molekularformel |
C15H24N2O2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
InChI-Schlüssel |
PJDYDXNBBVAKAF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.